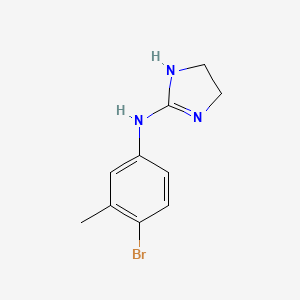

N-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine

Description

N-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine is a substituted imidazoline derivative characterized by a 4,5-dihydroimidazole core linked to a 4-bromo-3-methylphenyl group. The bromo and methyl substituents on the phenyl ring likely influence lipophilicity, steric bulk, and electronic properties, affecting binding interactions in biological systems.

Properties

Molecular Formula |

C10H12BrN3 |

|---|---|

Molecular Weight |

254.13 g/mol |

IUPAC Name |

N-(4-bromo-3-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine |

InChI |

InChI=1S/C10H12BrN3/c1-7-6-8(2-3-9(7)11)14-10-12-4-5-13-10/h2-3,6H,4-5H2,1H3,(H2,12,13,14) |

InChI Key |

JRQAROSUPGPWQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=NCCN2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 4-bromo-3-methylaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired dihydroimidazole derivative. The reaction can be summarized as follows:

Starting Materials: 4-bromo-3-methylaniline, glyoxal, ammonium acetate

Solvent: Ethanol

Reaction Conditions: Reflux

Industrial Production Methods

While specific industrial production methods for N-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Imidazole derivatives

Reduction: Amine derivatives

Substitution: Functionalized phenylimidazole derivatives

Scientific Research Applications

N-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of novel materials with specific properties, such as photoactive compounds.

Mechanism of Action

The mechanism of action of N-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

The following table summarizes key structural analogues and their substituent differences:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : Bromo (electron-withdrawing) and methyl (electron-donating) groups in the target compound create a mixed electronic environment, contrasting with purely electron-withdrawing analogues (e.g., 4-bromo-3-fluoro derivatives) .

- Bioactivity : Tolonidine Nitrate (chloro/methyl-substituted) demonstrates antihypertensive activity, while Tramazoline (polycyclic substituent) acts as a nasal decongestant, highlighting how substituent size and electronic properties dictate therapeutic applications .

Physicochemical and Pharmacological Properties

- Hydrogen Bonding : The imidazoline NH group participates in hydrogen bonding, critical for interactions with biological targets (e.g., adrenergic receptors) .

- Biological Activity : Substituted imidazolines like NSC 617145 inhibit DNA repair enzymes (e.g., WRN helicase), sensitizing cancer cells to chemotherapy . The target compound’s bromo substituent may enhance DNA intercalation or enzyme inhibition.

Biological Activity

N-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for N-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine is with a molecular weight of 267.12 g/mol. The presence of the bromine atom and the imidazole ring contributes to its biological properties.

Antimicrobial Activity

Research has demonstrated that compounds similar to N-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine exhibit significant antimicrobial properties. A study on related imidazole derivatives reported Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

Additionally, antifungal activities were noted against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM .

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects, similar to other imidazole derivatives that have been studied for their ability to inhibit cyclooxygenase (COX) enzymes:

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 0.04 ± 0.09 | COX-2 |

| Compound B | 31.4 ± 0.12 | COX-2 |

These findings indicate that modifications in the structure can significantly influence the anti-inflammatory potency of related compounds .

Structure-Activity Relationship (SAR)

The biological activity of N-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine can be partially explained through SAR studies which highlight how different substituents on the phenyl ring affect activity:

- Electron-withdrawing groups (like bromine) enhance antibacterial activity.

- Hydroxyl or methyl substitutions on the phenyl ring improve inhibitory action against bacterial strains.

- The presence of an imidazole moiety is critical for both antibacterial and antifungal activities.

Case Studies

A case study involving related imidazole compounds showed that those with higher electron density on the aromatic ring exhibited stronger antibacterial properties against Gram-positive bacteria . Another study indicated that certain derivatives could effectively act as insulin secretagogues, suggesting potential applications in diabetes management .

Q & A

Q. What synthetic methodologies are effective for preparing N-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting 4-bromo-3-methylaniline with 4,5-dihydro-1H-imidazole-2-amine precursors under acidic or catalytic conditions. Optimization includes:

- Temperature: 80–120°C to balance reaction rate and side-product formation.

- Catalysts: Use of acetic acid or p-toluenesulfonic acid (PTSA) to enhance imidazole ring closure.

- Solvents: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic amines.

Example Protocol from Literature (Adapted):

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | 4-Bromo-3-methylaniline, glyoxal, NH₄OAc, ethanol, reflux (6 h) | 62–68 | |

| 2 | Post-synthesis bromination (NBS, CCl₄, 0°C) | 75–80 |

Q. Which analytical techniques are most suitable for characterizing the molecular structure and purity of this compound?

Methodological Answer:

Q. How does the molecular conformation of N-(4-Bromo-3-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine influence its stability and intermolecular interactions?

Methodological Answer: The compound exhibits a planar imidazoline ring with a dihedral angle of ~10–15° relative to the bromophenyl group, as shown in X-ray data . Key interactions:

- Hydrogen Bonding: N–H···N interactions (2.8–3.2 Å) stabilize crystal packing.

- Van der Waals Forces: Bromine’s polarizability enhances π-stacking in solid state .

- Torsional Strain: Substituents at C3 (methyl) and C4 (bromo) introduce steric hindrance, requiring computational modeling (DFT) to predict conformer populations .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in catalytic or biological systems?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites. For example, the imidazole NH group (HOMO: −6.2 eV) is prone to oxidation .

- Molecular Dynamics (MD): Simulate solvation effects in aqueous/DMSO mixtures to model ligand-protein binding (e.g., with kinases or GPCRs).

- Reaction Pathway Analysis: Use quantum mechanics/molecular mechanics (QM/MM) to map bromine substitution pathways under SNAr conditions .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

Methodological Answer:

- Case Study: Discrepancies in NH proton chemical shifts (δ 8.1 vs. δ 8.5 ppm) may arise from solvent polarity or hydrogen-bonding networks. Resolution steps:

Q. What strategies are recommended for designing derivatives of this compound to enhance biological activity or solubility?

Methodological Answer:

- Bioisosteric Replacement: Substitute bromine with CF₃ or OCH₃ to modulate lipophilicity (clogP from 2.8 to 1.5) .

- Salt Formation: Use 4-aminobenzoate counterions to improve aqueous solubility (e.g., from 0.1 mg/mL to 5 mg/mL) .

- Prodrug Design: Introduce acetylated imidazole NH for enhanced membrane permeability, with enzymatic cleavage in vivo .

Q. How can reaction engineering principles improve the scalability of synthesizing this compound?

Methodological Answer:

- Flow Chemistry: Continuous flow reactors reduce side reactions (e.g., bromine hydrolysis) by precise residence time control (2–5 min at 100°C) .

- Membrane Separation: Nanofiltration membranes (MWCO 300 Da) isolate the product from unreacted aniline precursors .

- Process Analytical Technology (PAT): In-line FTIR monitors imidazole ring formation (peak at 1650 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.